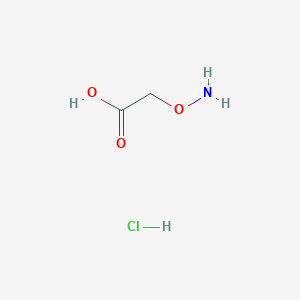

Aminooxyacetic acid hemihydrochloride

Übersicht

Beschreibung

Aminooxyacetic acid hemihydrochloride is a malate-aspartate shuttle (MAS) inhibitor . It also inhibits the GABA degradating enzyme GABA-T and is an inhibitor of aminobutyrate aminotransferase involved in amino acid and polyamine metabolism .

Synthesis Analysis

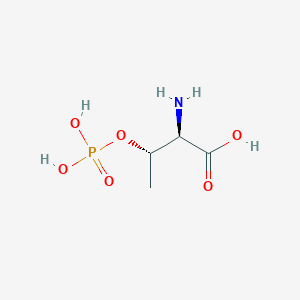

Aminooxyacetic acid hemihydrochloride can be synthesized as a reactant to produce oximes via condensation with aldehydes and ketones . Its linear formula is NH2OCH2COOH · 0.5HCl .Molecular Structure Analysis

The molecular structure of Aminooxyacetic acid hemihydrochloride is NH2OCH2COOH· 0.5 HCl . Its molecular weight is 109.30 .Chemical Reactions Analysis

Aminooxyacetic acid hemihydrochloride inhibits osteoclastogenesis and bone resorption by inhibiting the exchange of reducing equivalents between the cytosol and the mitochondrial matrix and attenuating mitochondrial oxidative phosphorylation . It has been reported to inhibit intracellular ATP levels and alter the cell cycle in C6 glioma cells, and also reduce the glycolysis rate, extracellular lactate, and pyruvate levels .Physical And Chemical Properties Analysis

The physical and chemical properties of Aminooxyacetic acid hemihydrochloride include a molecular weight of 109.3 and a linear formula of NH2OCH2COOH · 0.5HCl . It has a melting point of 156 °C (dec.) (lit.) and a boiling point of 326.7ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Synthesis of Oximes

Carboxymethoxylamine hemihydrochloride can be used as a reactant to synthesize oximes via condensation with aldehydes and ketones . Oximes are used in organic chemistry as protective groups for carbonyl groups and also in the preparation of amines.

Inhibition of Pyridoxal 5’-Phosphate Dependent β-Lyases

This compound can also be used as a potent inhibitor of (pyridoxal 5’-phosphate) PLP-dependent β-lyases . These enzymes are involved in various biological processes, including amino acid metabolism and biosynthesis of secondary metabolites.

Inhibition of Aminobutyrate Aminotransferase

Carboxymethoxylamine hemihydrochloride inhibits aminobutyrate aminotransferase activity in vivo, thereby raising the level of gamma-aminobutyric acid in tissues . This could have potential applications in the treatment of neurological disorders where GABA levels are implicated.

Chemical Research

Due to its unique chemical properties, Carboxymethoxylamine hemihydrochloride is often used in chemical research, particularly in the synthesis of complex organic molecules .

Biochemical Research

In biochemical research, this compound is used due to its ability to react with aldehydes and ketones to form oximes . This property is often exploited in the study of various biochemical pathways.

Pharmaceutical Research

In pharmaceutical research, Carboxymethoxylamine hemihydrochloride is used due to its inhibitory effects on certain enzymes . This makes it a valuable tool in the development of new drugs and therapies.

Wirkmechanismus

Target of Action

The primary targets of Carboxymethoxylamine hemihydrochloride are the GABA-T (GABA transaminase) and the malate-aspartate shuttle (MAS) . GABA-T is an enzyme involved in the degradation of GABA, an inhibitory neurotransmitter in the nervous system. The MAS is a biochemical system for translocating electrons produced during glycolysis across the semipermeable inner membrane of the mitochondrion for oxidative phosphorylation .

Mode of Action

Carboxymethoxylamine hemihydrochloride acts as an inhibitor of both GABA-T and MAS . By inhibiting GABA-T, it prevents the breakdown of GABA, leading to increased levels of this neurotransmitter. The inhibition of MAS disrupts the normal functioning of the electron transport chain, affecting energy production in cells .

Biochemical Pathways

The compound’s action on GABA-T affects the GABAergic pathway , leading to increased levels of GABA in the system . Its inhibition of MAS impacts the glycolytic pathway and oxidative phosphorylation , potentially leading to decreased ATP production .

Result of Action

The inhibition of GABA-T by Carboxymethoxylamine hemihydrochloride can lead to increased levels of GABA, which may have a calming effect on the nervous system . The inhibition of MAS can disrupt energy production, which may affect various cellular processes .

Action Environment

The action, efficacy, and stability of Carboxymethoxylamine hemihydrochloride can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s solubility and therefore its absorption and distribution . .

Eigenschaften

IUPAC Name |

2-aminooxyacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5NO3.ClH/c2*3-6-1-2(4)5;/h2*1,3H2,(H,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXIJIPYZKPDRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)ON.C(C(=O)O)ON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883906 | |

| Record name | Aminooxyacetic acid hemihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2921-14-4 | |

| Record name | Aminooxyacetic acid hemihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-(aminooxy)-, hydrochloride (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminooxyacetic acid hemihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[(aminooxy)acetic] acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOOXYACETIC ACID HEMIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G5QI2GN7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

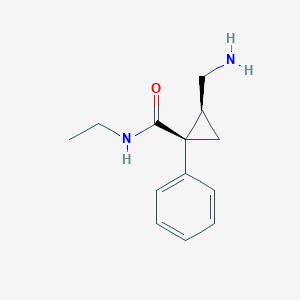

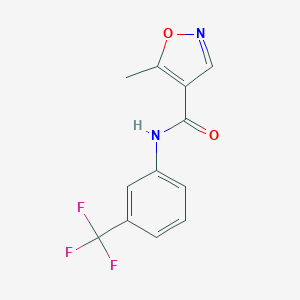

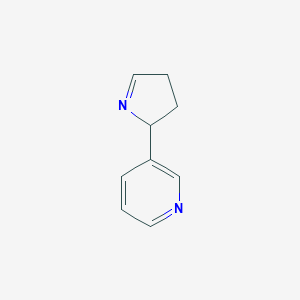

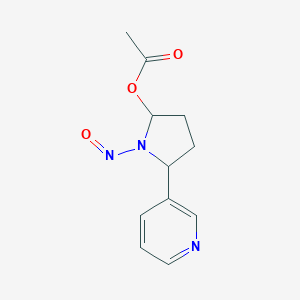

Feasible Synthetic Routes

Q & A

A: Carboxymethoxylamine Hemihydrochloride (also known as Aminooxyacetic acid hemihydrochloride or O-(Carboxymethyl)hydroxylamine hemihydrochloride) is a chemical compound primarily known for its inhibitory effect on certain enzymes. Its primary mechanism of action involves the inhibition of transaminases, particularly aspartate transaminase, by interfering with the exchange of reducing equivalents between the cytosol and the mitochondrial matrix. [] This disruption of transamination reactions can influence various metabolic pathways, including gluconeogenesis. []

A: Research indicates that Carboxymethoxylamine Hemihydrochloride inhibits osteoclastogenesis and bone resorption by targeting the energy metabolism pathway within osteoclasts. [] Specifically, it attenuates mitochondrial oxidative phosphorylation, leading to reduced mitochondrial function and an inadequate energy supply. [] This disruption in energy production hampers the differentiation and bone-resorbing activity of osteoclasts. []

A: Studies suggest that endogenous production of Hydrogen Sulfide (H2S) by enzymes like cystathionine γ-lyase (CSE) and cysteine aminotransferase/3-mercaptopyruvate sulfurtransferase (CAT/3-MST) plays a role in blood-brain barrier disruption after a stroke. [] Carboxymethoxylamine Hemihydrochloride, specifically as an inhibitor of cystathionine β-synthase (CBS), has been found to prevent blood-brain barrier disruption in CSE knockout mice, suggesting a complex interplay between different H2S-producing enzymes in this context. []

A: Research in a rat model of Irritable Bowel Syndrome (IBS) induced by neonatal colonic inflammation suggests that Carboxymethoxylamine Hemihydrochloride can suppress visceral hypersensitivity. [] It appears to achieve this effect by inhibiting CBS, which subsequently reduces the activity of voltage-gated sodium channels in colon-specific dorsal root ganglion neurons. [] This modulation of neuronal activity contributes to the observed reduction in pain perception.

A: Carboxymethoxylamine Hemihydrochloride is frequently employed in the synthesis of haptens, which are then used to generate antibodies for detecting various toxins. This application leverages its ability to react with specific functional groups in target molecules. For instance, it can react with brevetoxins [], aflatoxin M1 [, ], and zearalenone [, ] to create modified versions that can be used as haptens. These haptens are crucial for developing sensitive and specific immunoassays for these toxins in various samples, including food products.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.